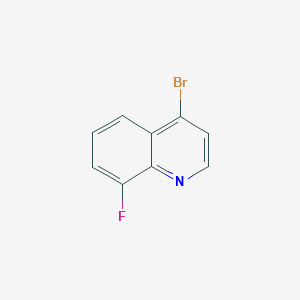

4-Bromo-8-fluoroquinoline

描述

Significance of Quinolines in Contemporary Chemical Sciences

Quinoline (B57606), a bicyclic heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is not only of academic interest but also of immense practical importance. Quinoline derivatives are central to the development of a wide array of pharmaceuticals, agrochemicals, and functional materials. rsc.orgijppronline.com Their significance is underscored by their presence in numerous marketed drugs, including antimalarials like quinine (B1679958) and chloroquine, antibacterial agents such as ciprofloxacin (B1669076), and anticancer drugs like camptothecin. rsc.orgnih.gov The versatility of the quinoline scaffold allows for functionalization at various positions, enabling chemists to fine-tune its properties for specific applications. frontiersin.org The continuous exploration of quinoline chemistry has led to the discovery of novel compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and antifungal properties. nih.govontosight.ai

Strategic Role of Halogenation in Modulating Quinoline Reactivity and Biological Activity

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the quinoline structure is a powerful strategy for modulating its physicochemical and biological properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.gov For instance, the presence of a fluorine atom can block sites susceptible to metabolic oxidation and alter the acidity or basicity of nearby functional groups. nih.govcore.ac.uk Bromine, with its larger atomic radius, can enhance π-stacking interactions, which are crucial for the binding of a drug to its target receptor.

The position of the halogen substituent on the quinoline ring is critical in determining its effect. For example, studies have shown that fluorine substitution at certain positions can enhance the mutagenicity of quinoline, while substitution at other positions can decrease it. nih.gov This highlights the importance of precise, regioselective halogenation in the design of new quinoline-based compounds. The ability to introduce multiple, different halogens onto the quinoline scaffold further expands the chemical space available for exploration, leading to the development of compounds with unique pharmacological profiles.

Overview of 4-Bromo-8-fluoroquinoline as a Key Synthetic Intermediate and Research Scaffold

This compound is a dihalogenated quinoline that has emerged as a valuable building block in organic synthesis and medicinal chemistry. ossila.com Its structure, featuring both a bromine and a fluorine atom at specific positions, makes it an ideal substrate for a variety of chemical transformations. The bromine atom at the 4-position is susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. ossila.comossila.com The fluorine atom at the 8-position, on the other hand, can participate in nucleophilic aromatic substitution reactions. ossila.com This differential reactivity provides chemists with a powerful tool for the construction of complex molecular architectures.

The presence of both bromo and fluoro substituents makes this compound a key intermediate in the synthesis of biologically active molecules. ossila.com Fluoroquinolines, for example, are a well-established class of antibiotics. ossila.com Furthermore, derivatives of 8-fluoroquinoline (B1294397) have shown promise as agricultural chemicals with activity against insects, nematodes, and mites. ossila.com The compound's utility extends to materials science, where it can be used as an end-capping material to enhance the properties of fluorescent polymers for applications such as electrochemical sensing. ossila.com

The synthesis of this compound itself and its subsequent use in the preparation of more complex molecules is an active area of research. For instance, it serves as a precursor for the synthesis of various thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline systems, which have demonstrated significant antibacterial and antifungal activities. nih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 927800-38-2 |

| Chemical Formula | C₉H₅BrFN |

| Molecular Weight | 226.05 g/mol |

| Appearance | Off-white powder |

| Melting Point | 77 - 78 °C |

Structure

3D Structure

属性

IUPAC Name |

4-bromo-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZPEOLKMRCJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589204 | |

| Record name | 4-Bromo-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927800-38-2 | |

| Record name | 4-Bromo-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 927800-38-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 8 Fluoroquinoline and Its Derivatives

Strategic Approaches to Quinoline (B57606) Core Construction

The formation of the quinoline ring system is the foundational step in synthesizing 4-bromo-8-fluoroquinoline. Modern organic synthesis has yielded a variety of strategic approaches, moving from classical name reactions to more sophisticated catalytic systems that offer improved efficiency, selectivity, and milder reaction conditions.

Cyclization and Cycloaddition Reactions in Fluoroquinoline Synthesis

Cyclization reactions are a cornerstone for building the heterocyclic quinoline framework. A common and versatile method involves the reaction of an appropriately substituted aniline (B41778) with a carbonyl compound, which can proceed under either acidic or basic conditions to form the quinoline ring. smolecule.com For instance, one established route to a fluoroquinolone core starts with 3-chloro-4-fluoroaniline, which reacts with diethyl ethoxymethylenemalonate (EMME). The resulting acrylate (B77674) intermediate then undergoes thermal cyclization to form the quinoline ring system. quimicaorganica.org

Another powerful approach is the intramolecular cyclization of an enaminone intermediate. biotage.co.jp This method offers a milder and often more efficient alternative to traditional routes. The synthesis can be convergent, where different fragments are prepared separately and then combined. For example, an ethyl benzoylacetate derivative, substituted with fluorine, can be reacted with triethyl orthoformate. The resulting ethoxyalkene undergoes substitution with an amine, and the subsequent product is cyclized using a strong base to yield the fluoroquinolone. quimicaorganica.org Arylhydrazones have also been identified as versatile intermediates, capable of undergoing cyclization to form a wide array of heterocyclic structures, including quinolines. researchgate.net

Table 1: Overview of Cyclization Strategies for Fluoroquinoline Synthesis

| Starting Materials | Key Intermediate | Cyclization Condition | Product Type | Source(s) |

|---|---|---|---|---|

| Substituted Aniline + Diethyl EMME | Acrylate | Thermal | Fluoroquinolone | quimicaorganica.org |

| Substituted Benzoyl Acetate + Triethyl Orthoformate | Enamine | Strong Base (e.g., DBU) | Fluoroquinolone | quimicaorganica.org |

| Enaminone Precursor | Enaminone | Base (e.g., K₂CO₃) | Fluoroquinolone Ester | biotage.co.jp |

| Arylhydrazonal Compounds | Arylhydrazone | Various | Heterocyclic Cores | researchgate.net |

Metal-Free Catalysis in Quinolone Ring Formation

In recent years, there has been a significant shift towards developing metal-free catalytic systems to address the economic and environmental concerns associated with transition metals. nih.gov These methods often provide high yields, broad substrate scope, and operational simplicity.

One such strategy employs iodide catalysis for the functionalization of C(sp³)–H bonds and tandem cyclization. This approach, using molecular iodine and an oxidant like tert-butyl hydroperoxide (TBHP), facilitates the synthesis of quinoline derivatives from starting materials like 2-methylquinolines and 2-styrylanilines. nih.gov Another innovative metal-free approach involves the direct conversion of lignin (B12514952) β-O-4 model compounds into functionalized quinolines through a one-pot cascade reaction, achieving yields up to 89%. nih.gov

Heterogeneous catalysts are also prominent in metal-free synthesis. A functionalized imidazolium (B1220033) salt, 1,3-bis(carboxymethyl)-imidazolium chloride, has been used effectively as a recyclable, heterogeneous catalyst for preparing quinoline derivatives under solvent-free conditions. ua.es Similarly, Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) has been shown to be a remarkable metal-free heterogeneous catalyst for the Friedländer synthesis of quinolines, demonstrating high efficiency and recyclability under mild conditions. researchgate.net

Table 2: Comparison of Metal-Free Catalytic Systems for Quinoline Synthesis

| Catalyst System | Starting Materials | Reaction Type | Key Features | Source(s) |

|---|---|---|---|---|

| I₂ / TBHP | 2-Methylquinolines + 2-Styrylanilines | C(sp³)–H Functionalization / Tandem Cyclization | Environmentally friendly, good yields | nih.gov |

| Base Catalysis | Lignin β-O-4 Model Compounds | One-Pot Cascade | Petroleum-independent route, high yields | nih.gov |

| Imidazolium Salt (bcmim-Cl) | 2-Aminobenzaldehydes + Ketones | Heterogeneous Catalysis | Solvent-free, recyclable catalyst | ua.es |

| Brønsted Acidic g-C₃N₄ | 2-Amino Aryl Ketones + α-Methylene Carbonyls | Friedländer Synthesis | High surface acidity, recyclable, mild conditions | researchgate.net |

Copper-Mediated Cyclization Pathways

Copper catalysis offers a cost-effective and efficient alternative to more expensive metals like palladium for quinoline synthesis. organic-chemistry.org A variety of copper-mediated reactions have been developed to construct the quinoline core through the formation of new C–N and C–C bonds.

One notable method is a copper-catalyzed intermolecular decarboxylative cascade cyclization. This one-pot reaction combines aryl aldehydes, anilines, and acrylic acid using inexpensive cuprous chloride (CuCl) and iodine as catalysts under aerobic conditions to produce 2-substituted quinolines in high yields. organic-chemistry.org Another approach involves a tandem Knoevenagel condensation of an ortho-bromobenzaldehyde with an active methylene (B1212753) nitrile, followed by a copper-catalyzed amination and intramolecular cyclization. rsc.org

The cyclization of 2-alkynylanilines is another effective copper-catalyzed route for producing substituted quinolines. bohrium.com Furthermore, a simple and convenient intermolecular cyclization has been developed between anilines and terminal acetylene (B1199291) esters, catalyzed by copper, which constructs the necessary C–N and C–C bonds in a cascade process. rsc.org

Table 3: Examples of Copper-Mediated Quinoline Synthesis

| Reaction Type | Reactants | Catalyst | Key Features | Source(s) |

|---|---|---|---|---|

| Decarboxylative Cascade Cyclization | Aryl Aldehydes, Anilines, Acrylic Acid | CuCl / I₂ | One-pot, aerobic conditions, high functional group tolerance | organic-chemistry.org |

| Tandem Knoevenagel/Cyclization | o-Bromobenzaldehydes, Active Methylene Nitriles | Copper | Regioselective synthesis of 2-aminoquinolines | rsc.org |

| Cyclization of 2-Alkynylanilines | 2-Alkynylanilines | CuI | Forms 2-haloalkoxy-3-substituted quinolines | bohrium.com |

| Intermolecular Cyclization | Anilines, Terminal Acetylene Esters | Copper | Cascade process, moderate to good yields | rsc.org |

| C(sp³)–H Activation/Radical Addition | N-(ortho-alkynyl)aryl-pyrazoles, Ethers | CuCl₂ | Forms N-fused quinolines, two C-C bonds in one pot | acs.org |

Targeted Halogenation and Functional Group Introduction

Once the quinoline core is established, the precise installation of bromine and fluorine atoms at the C4 and C8 positions, respectively, is critical. The electronic properties and steric hindrance of the existing quinoline ring heavily influence the regioselectivity of these halogenation steps.

Regioselective Bromination and Fluorination Techniques for Quinoline Systems

The regioselective introduction of halogen atoms onto the quinoline scaffold is a crucial step in the synthesis of compounds like this compound. The order of halogenation is often critical to achieving the desired substitution pattern.

For bromination, N-bromosuccinimide (NBS) is a commonly used reagent. The bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124), with molecular bromine (Br₂) can be controlled to produce mono- or di-bromo derivatives depending on the reaction conditions. acgpubs.org Studies on the bromination of 8-hydroxyquinoline have shown that the reaction with 1.1 equivalents of bromine in acetonitrile (B52724) can selectively yield 5,7-dibromo-8-hydroxyquinoline, while bromination of 8-methoxyquinoline (B1362559) tends to occur at the C-5 position. acgpubs.org Direct bromination of 6-fluoroquinoline (B108479) using bromine or NBS is a viable method to introduce bromine onto a pre-fluorinated ring. The presence of a directing group, such as a carboxylic acid at the C-2 position, can be used to achieve regioselective bromination at the C-8 position. smolecule.com

Fluorination is often accomplished using electrophilic fluorinating agents like Selectfluor. The introduction of fluorine can significantly enhance metabolic stability and membrane permeability. smolecule.com A facile two-step synthesis of 3-fluoro-6-methoxyquinoline (B1245202) has been reported where p-anisidine (B42471) is first reacted with 2-fluoromalonic acid in the presence of phosphorus oxychloride to yield 2,4-dichloro-3-fluoro-6-methoxyquinoline, which is then dehalogenated. researchgate.net

Table 4: Reagents and Conditions for Regioselective Halogenation

| Halogenation | Reagent(s) | Substrate Example | Position(s) | Conditions | Source(s) |

|---|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 6-Fluoroquinoline | - | Acetic Acid | |

| Bromination | Bromine (Br₂) | 8-Hydroxyquinoline | 5, 7 | Acetonitrile, 0°C | acgpubs.org |

| Bromination | Bromine (Br₂) | 8-Methoxyquinoline | 5 | CCl₄, 24°C | acgpubs.org |

| Fluorination | Selectfluor | Quinoline Derivative | 6 | Acetonitrile | |

| Chlorination/Fluorination | POCl₃ / 2-Fluoromalonic acid | p-Anisidine | 2, 3, 4 | Acetonitrile, 80°C | researchgate.net |

Nucleophilic Aromatic Substitution for Fluorine Incorporation in Quinoline Derivatives

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine or other functional groups onto an electron-deficient aromatic ring, such as quinoline. This reaction typically requires a good leaving group (like a halogen) and an activated ring system.

The SNAr mechanism is particularly relevant for modifying fluoroquinolone scaffolds. For example, the C-7 fluorine atom in some fluoroquinolones can be readily displaced by various nucleophiles, a strategy often used in the development of antibiotics. biotage.co.jpnih.gov The perfluorophenyl group has been studied as a reactive handle on semiconducting polymers, where the para-fluorine atom undergoes rapid SNAr with nucleophiles like phenols under basic conditions. mdpi.comresearchgate.net This highlights the feasibility of selective fluorine substitution on highly fluorinated quinoline derivatives.

A novel strategy for the C-H nucleophilic fluorination of azaarenes, including quinolines, has been developed to overcome the high energy barrier of traditional SNAr pathways. This method proceeds through a concerted F⁻-e⁻-H⁺ transfer, avoiding the formation of a high-energy Meisenheimer intermediate and enabling the direct C-H fluorination of quinolines at positions like C4. acs.org This approach shows broad functional group tolerance, allowing for the fluorination of quinolines bearing esters, ketones, and halogens. acs.org

Table 5: Examples of Nucleophilic Aromatic Substitution on Quinoline Systems

| Substrate | Nucleophile | Position of Substitution | Key Feature | Source(s) |

|---|---|---|---|---|

| 6-phenyl-(2-perfluorophenyl)-4-phenyl-quinoline | Phenol | para-position of perfluorophenyl ring | S~N~Ar reaction under basic conditions | mdpi.comresearchgate.net |

| Fluoroquinolone Core | Piperazine (B1678402) | C-7 | Modification of antibiotic scaffolds | biotage.co.jpnih.gov |

| Azaarenes (e.g., Quinoline) | Fluoride (B91410) source (Selectfluor) | C-4 (via C-H activation) | Concerted nucleophilic substitution avoids Meisenheimer intermediate | acs.org |

| 4-Chloroquinoline derivative | (3-chloro-4-methoxyphenyl)methanamine | C-4 | Grafting of benzylamino moiety | hzdr.de |

Palladium-Catalyzed Nucleophilic Fluorination of Aryl Halides

The introduction of a fluorine atom onto an aromatic ring is a critical transformation in medicinal chemistry and materials science. Palladium-catalyzed nucleophilic fluorination has emerged as a powerful method for the synthesis of fluoroarenes from the corresponding aryl halides. nih.govacs.org This strategy is particularly valuable for the synthesis of complex molecules where traditional fluorination methods may fail. The reaction typically employs a palladium catalyst, often in conjunction with bulky biarylphosphine ligands, and a nucleophilic fluoride source such as a metal fluoride salt. nih.gov

While the direct synthesis of this compound via this method is less commonly documented than its use as a building block, the principles of Pd-catalyzed fluorination are applicable to the synthesis of related fluoroquinoline structures. In 2009, a method for the nucleophilic fluorination of aryl triflates and, to a lesser extent, activated aryl bromides was reported using palladium catalysts. nih.gov However, this initial system was primarily effective for highly activated substrates, such as ortho-substituted and electron-deficient aryl bromides. nih.gov

Subsequent developments led to more robust catalytic systems capable of fluorinating unactivated (hetero)aryl bromides and iodides. acs.org A key innovation was the use of silver fluoride (AgF) as the fluoride source, sometimes with potassium fluoride (KF) as an additive, which helps to drive the reaction and control ligand modification processes. nih.govacs.org This methodology has proven effective for a broad range of substrates, including nitrogen-containing heteroaryl bromides like quinoline derivatives. nih.gov The success of these reactions hinges on preventing the formation of reduction byproducts, which can be difficult to separate from the desired fluorinated product. acs.org The mechanism often involves a Pd(0)/Pd(II) or sometimes a Pd(II)/Pd(IV) catalytic cycle, where the key step is the reductive elimination of the aryl fluoride from a palladium-fluoride complex. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The presence of a bromine atom at the C-4 position makes this compound an ideal substrate for various transition metal-catalyzed cross-coupling reactions. ossila.com These reactions are fundamental for extending the molecular framework, allowing for the introduction of a wide array of substituents and the construction of more complex, functionalized quinoline derivatives. ossila.com

Carbon-Carbon (C-C) Cross-Coupling Reactions (e.g., Suzuki, Heck) on the Bromide Group

The bromide group at the C-4 position of this compound is readily functionalized through palladium-catalyzed carbon-carbon bond-forming reactions, most notably the Suzuki and Heck reactions. These methods provide reliable pathways to introduce aryl, vinyl, or alkyl groups.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a versatile tool for creating biaryl structures or introducing alkyl groups. mdpi.com The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters. mdpi.com For a substrate like this compound, this reaction allows for the synthesis of 4-aryl-8-fluoroquinolines, which are scaffolds of interest in medicinal chemistry.

The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted alkene. libretexts.org This reaction provides a direct method for the vinylation of the quinoline core at the C-4 position. The catalytic cycle generally involves oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org

Below is a table summarizing representative C-C cross-coupling reactions involving bromo-fluoroquinoline derivatives.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Heck Reaction | 8-Bromo-6-fluoroquinoline | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 8-Styryl-6-fluoroquinoline | 68% | |

| Suzuki Reaction | Fmoc-4-bromophenylalanine | 4-Acetamidophenyl-1-pinacolatoboron ester | PdCl₂, Na₂CO₃ | Fmoc-4'-(acetamido)biphenylalanine | 81% | mdpi.com |

Palladium-Catalyzed Carbon-Nitrogen (C-N) Cross-Coupling for Amination

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, has become a cornerstone for the synthesis of arylamines from aryl halides. acs.org This reaction is exceptionally general, enabling the formation of C-N bonds between aryl halides and a wide variety of nitrogen nucleophiles, including primary and secondary amines, amides, and other N-heterocycles. acs.orgbeilstein-journals.org

For this compound, this methodology allows for the introduction of amino groups at the C-4 position, a common structural motif in pharmacologically active compounds. nih.gov The catalytic systems typically consist of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand, such as Xantphos, which is known to be effective in amidation and amination reactions. beilstein-journals.org The choice of base (e.g., Cs₂CO₃, K₃PO₄) and solvent is also critical for achieving high yields. beilstein-journals.org These reactions provide a direct and efficient route to synthesize 4-amino-8-fluoroquinoline derivatives, which are valuable intermediates for drug discovery programs. nih.gov The process has been widely applied in the synthesis of nitrogen-based heterocycles, including approved pharmaceutical compounds. acs.orgnih.gov

Iridium-Catalyzed C-H Borylation Strategies for Quinoline Functionalization

Iridium-catalyzed C-H borylation is a powerful technique for the late-stage functionalization of heterocycles like quinoline. rsc.orgrsc.org This reaction allows for the direct conversion of a C-H bond into a C-B bond, installing a versatile boronate ester group that can be used in subsequent cross-coupling reactions (e.g., Suzuki coupling). rsc.org The regioselectivity of the borylation is a key consideration and is primarily governed by steric factors, with the catalyst typically favoring the most accessible C-H bond. rsc.orgrsc.org For the quinoline ring system, borylation at positions adjacent to the nitrogen atom (C-2 and C-8) is generally disfavored. rsc.org

In the case of this compound, the C-H borylation would be directed by the existing substituents. The 8-fluoro group and the nitrogen atom would likely sterically hinder borylation at the C-7 and C-8 positions. The 4-bromo substituent would block that position. Therefore, borylation would be expected to occur at other available positions on the carbocyclic or heterocyclic ring, such as C-3, C-5, or C-6, depending on the specific catalyst and reaction conditions. Electronic effects also play a role; there is a preference for borylation at the site of the most deshielded, sterically accessible hydrogen atom, which can often be predicted by analyzing the ¹H NMR spectrum of the starting material. rsc.orgresearchgate.net This strategy provides an indirect route to functionalize positions on the quinoline core that are not amenable to direct substitution.

Derivatization and Scaffold Functionalization of this compound

The dual functionality of this compound makes it a versatile scaffold for creating diverse chemical libraries. The bromine atom serves as a handle for cross-coupling, while the quinoline ring itself can be further modified.

Introduction of Diverse Heterocyclic Moieties at Quinoline Positions

A primary strategy for expanding the chemical space around the this compound core is the introduction of other heterocyclic rings. This is most commonly achieved via palladium-catalyzed cross-coupling reactions at the C-4 position. By selecting a heterocyclic boronic acid or ester in a Suzuki reaction, or a nitrogen-containing heterocycle in a Buchwald-Hartwig amination, a wide variety of hybrid molecules can be synthesized. nih.gov

For example, coupling with boronic esters derived from pyridine (B92270), pyrimidine, or thiophene (B33073) can generate novel bi-heterocyclic systems. The synthesis of such hybrid molecules is of significant interest in medicinal chemistry, as it combines the pharmacophores of two different ring systems, potentially leading to new biological activities or improved properties. nih.gov The modification of fluoroquinolones by introducing heterocycles like 1,3,4-oxadiazoles or 1,2,4-triazoles at various positions has been explored to generate novel antimicrobial and anticancer agents. nih.gov These syntheses often leverage the existing functionality of the quinoline to build out more complex structures.

Regioselective Functionalization at C-1, C-2, C-3, C-5, C-7, and C-8

The strategic functionalization of the this compound scaffold at its various carbon and nitrogen centers is pivotal for the synthesis of novel derivatives with tailored properties. The inherent electronic nature of the quinoline ring system, combined with the directing effects of the bromo and fluoro substituents, dictates the regioselectivity of synthetic transformations. Methodologies such as C-H activation, directed ortho-metalation (DoM), and transition-metal-catalyzed cross-coupling reactions are instrumental in achieving site-selective modifications.

Functionalization at N-1

The nitrogen atom (N-1) of the quinoline ring is a primary site for functionalization, typically through alkylation reactions. This modification is fundamental in the synthesis of quinolinium salts or in altering the electronic properties and solubility of the molecule.

N-Alkylation: The introduction of alkyl groups at the N-1 position can be achieved under standard conditions. For instance, reacting the quinoline nucleus with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a suitable base and solvent system facilitates the formation of N-alkylated products. While specific examples for this compound are not extensively documented in publicly available literature, general protocols for N-alkylation of related quinoline systems are well-established. researchgate.netrsc.org A typical reaction might involve treating the quinoline with an alkylating agent like an alcohol-bearing bromoalkane in the presence of a base such as potassium carbonate in a polar aprotic solvent. researchgate.net

Table 1: Representative General Method for N-1 Alkylation of Quinolines

| Reagent | Base | Solvent | Conditions | Product Type | Reference |

|---|

Functionalization at C-2

The C-2 position of the quinoline ring is activated towards nucleophilic attack, especially when the nitrogen atom is quaternized or in the form of an N-oxide. Direct C-H functionalization at C-2 is also a common strategy.

C-H Activation/Oxidative Coupling: Palladium-catalyzed oxidative coupling reactions of quinoline N-oxides with various partners, including aryl bromides, indoles, and alkenes, have been shown to be effective for C-2 functionalization. mdpi.com For instance, the formylation of a related 7-bromo-8-fluoroquinoline (B2752695) at the C-2 position to yield 7-bromo-8-fluoroquinoline-2-carbaldehyde (B2933006) suggests that similar transformations are feasible on the this compound scaffold.

Functionalization at C-3

The C-3 position, while generally less reactive than C-2 or C-4, can be functionalized through several modern synthetic methods. Nickel-catalyzed C-H functionalization and photochemical approaches have emerged as powerful tools. polyu.edu.hk

Photochemical Synthesis: A notable example of C-3 functionalization on a closely related substrate is the photochemical synthesis of 5-bromo-8-fluoroquinoline-3-carbonitrile. This method proceeds from an 2-(azidomethyl)-3-(aryl)prop-2-enenitrile intermediate, which undergoes cyclization upon irradiation to form the quinoline-3-carbonitrile. This reaction has been demonstrated to be high-yielding, providing the product in an 82% yield in a batch process. acs.org

Table 2: Photochemical Synthesis of a Substituted 8-Fluoroquinoline-3-carbonitrile

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|

Functionalization at C-5 and C-7

Functionalization at the C-5 and C-7 positions on the carbocyclic ring of the quinoline nucleus is often more challenging and requires specific strategies to achieve regioselectivity.

Directed ortho-Metalation (DoM): Directed ortho-metalation is a powerful technique for C-H functionalization at positions ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org In the context of this compound, the fluorine atom at C-8 can act as a weak directing group, potentially facilitating lithiation and subsequent electrophilic quench at the C-7 position. organic-chemistry.orgresearchgate.net However, the efficiency of fluorine as a DMG is moderate. Stronger directing groups could be temporarily installed at C-8 (replacing fluorine) or C-6 to direct functionalization to C-7 or C-5, respectively.

C-H Activation: Palladium-catalyzed C-H activation/arylation has been used for the functionalization of the C-8 position of quinoline N-oxides and the C-7 position of indolines. acs.org While not demonstrated specifically on this compound, these methods suggest that direct C-H functionalization at C-5 and C-7 could be achievable with appropriate catalytic systems. The introduction of amine moieties at the C-7 position in fluoroquinolones is generally considered synthetically challenging but is a key modification in many biologically active compounds. researchgate.net

Functionalization at C-8

The C-8 position in the target molecule is substituted with a fluorine atom. Functionalization at this site would necessitate a nucleophilic aromatic substitution (SNAr) to replace the fluoro group. The C-8 position can be activated towards nucleophilic attack by the quinoline nitrogen. While SNAr reactions on fluoroquinolones are common, particularly at the C-7 position in the synthesis of antibiotics, direct substitution of the C-8 fluorine in this compound would depend on the nucleophile and reaction conditions. Generally, such substitutions require strong nucleophiles and often elevated temperatures.

Mechanistic Investigations of 4 Bromo 8 Fluoroquinoline Reactions

Elucidation of Reaction Pathways in Substitution Chemistry

Substitution reactions are fundamental to the functionalization of the 4-bromo-8-fluoroquinoline scaffold. Understanding the underlying mechanisms is crucial for predicting regioselectivity and reactivity.

The quinoline (B57606) ring in this compound is electron-deficient, making it susceptible to nucleophilic attack. The bromine atom at the C4-position and the fluorine atom at the C8-position are potential sites for nucleophilic substitution.

The mechanism of nucleophilic aromatic substitution (SNAr) on halogenated quinolines typically proceeds through a two-step addition-elimination process. core.ac.uk The initial attack of a nucleophile on the carbon atom bearing a halogen leads to the formation of a resonance-stabilized Meisenheimer complex. core.ac.uk This intermediate is a high-energy species, and its formation is generally the rate-determining step. core.ac.uk The subsequent loss of the halide leaving group is usually fast, restoring the aromaticity of the ring. core.ac.uk

The presence of both bromine and fluorine on the quinoline ring introduces competitive substitution possibilities. The relative reactivity of the C-Br versus the C-F bond towards nucleophiles is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions. Generally, the C-Br bond is more labile than the C-F bond in nucleophilic aromatic substitution reactions due to the better leaving group ability of the bromide ion compared to the fluoride (B91410) ion. However, the strong electron-withdrawing inductive effect of the fluorine atom can activate the ring towards nucleophilic attack. core.ac.uk

Studies on related halo-substituted quinolines have shown that nucleophiles such as amines and thiols can readily displace halogen atoms. evitachem.com For instance, in reactions with thiophenols, nucleophilic aromatic substitutions have been observed on 2-fluoroquinolines. researchgate.net

While the electron-deficient nature of the quinoline ring generally disfavors electrophilic aromatic substitution, these reactions can occur under specific conditions, often requiring harsh reagents. The directing effects of the existing substituents play a critical role in determining the position of electrophilic attack.

The nitrogen atom in the quinoline ring is a deactivating group, making the pyridine (B92270) ring less reactive towards electrophiles than the benzene (B151609) ring. The bromine and fluorine atoms are also deactivating groups but are ortho-, para-directing. The synthesis of bromo- and fluoro-substituted quinolines often involves electrophilic substitution reactions on the quinoline core. evitachem.com For example, the introduction of a bromine atom can be achieved via electrophilic bromination. evitachem.com The synthesis of 3-bromo-8-fluoroquinoline (B2452457) involves the bromination of 8-fluoroquinoline (B1294397), which proceeds through an electrophilic substitution mechanism. smolecule.com

The mechanism of electrophilic substitution on the quinoline ring involves the attack of an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. The final step is the deprotonation of the intermediate to restore the aromatic system.

Catalytic Reaction Mechanisms

Catalytic methods, particularly those employing transition metals, have become indispensable for the functionalization of this compound, offering high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to the presence of the reactive C-Br bond. ossila.com

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, involves three key steps: oxidative addition, transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck reaction), and reductive elimination. nih.govnanochemres.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a palladium(II) intermediate. nih.govillinois.edu Kinetic studies have shown that the rate of oxidative addition can be influenced by the nature of the halide and the phosphine (B1218219) ligands on the palladium catalyst. illinois.edu

Transmetalation (Suzuki Coupling): In the Suzuki coupling, the organopalladium(II) halide intermediate reacts with an organoboron reagent in the presence of a base. The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, forming a diorganopalladium(II) complex. Mechanistic studies have revealed that this step can proceed through different pathways, sometimes involving hypervalent siliconate intermediates when using organosilanolates. nih.govx-mol.com

Migratory Insertion (Heck Coupling): In the Heck reaction, the organopalladium(II) halide intermediate undergoes migratory insertion with an alkene. This involves the syn-addition of the palladium and the aryl group across the double bond of the alkene.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. mit.edu

The Sonogashira coupling, which couples terminal alkynes with aryl halides, also follows a similar palladium-based catalytic cycle. wikipedia.orglibretexts.org Copper(I) is often used as a co-catalyst to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. wikipedia.orglibretexts.org However, copper-free Sonogashira reactions have also been developed. wikipedia.orglibretexts.org

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Coupling Reactions

| Mechanistic Step | Description | Key Intermediates |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halogen bond of this compound. | Arylpalladium(II) halide complex |

| Transmetalation | Transfer of an organic group from a main group organometallic compound (e.g., organoboron) to the palladium center. | Diorganopalladium(II) complex |

| Reductive Elimination | The two organic groups on the palladium center couple, forming the final product and regenerating the palladium(0) catalyst. | Product and Pd(0) catalyst |

Studies on Metal-Free Oxidative Annulation Mechanisms

While metal-catalyzed reactions are prevalent, there is growing interest in developing metal-free synthetic methods. Metal-free oxidative annulation reactions offer an alternative pathway for the synthesis of quinolone derivatives.

One proposed mechanism for metal-free oxidative annulation involves the generation of a reactive intermediate that can undergo intramolecular cyclization. nih.gov For example, the synthesis of 3-aryl-4(1H)-quinolones has been achieved under metal-free conditions using hypervalent diaryliodonium salts. mdpi.com Another approach involves the palladium-catalyzed oxidative annulation of acrylamide (B121943) with strained arynes to produce quinolones. mdpi.com While this specific example uses palladium, the broader field of oxidative annulation includes metal-free variants. nih.gov

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds like quinolines. polyu.edu.hk This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.

The site-selectivity of C-H functionalization on the quinoline ring is a significant challenge due to the presence of multiple C-H bonds. polyu.edu.hk The electronic properties of the ring and the directing effects of substituents guide the regioselectivity. The C2 and C4 positions are intrinsically electrophilic, while the C8 position can be functionalized through proximity-directed catalysis. polyu.edu.hk

Recent studies have explored nickel-catalyzed C3-H functionalization of quinolines. polyu.edu.hk The proposed mechanism involves the 1,4-addition of a nickel hydride species to the quinoline, generating a 1,4-dihydroquinoline (B1252258) intermediate. polyu.edu.hk This intermediate is more nucleophilic at the C3 position and can react with various electrophiles, followed by oxidative aromatization to yield the C3-functionalized product. polyu.edu.hk

Iridium-catalyzed C-H borylation is another important method for the functionalization of quinolines. nih.gov This reaction typically uses an iridium catalyst with a bidentate ligand to install a versatile boronic ester group onto the quinoline scaffold. nih.gov This borylated intermediate can then be used in subsequent cross-coupling reactions. nih.gov

Spectroscopic and Structural Analysis of Reaction Intermediates

The elucidation of reaction mechanisms involving this compound relies heavily on the detailed characterization of transient intermediates and final products. Advanced spectroscopic and crystallographic techniques are indispensable tools for this purpose, providing insights into the molecular transformations that occur during chemical reactions.

Advanced Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to the identification and structural confirmation of molecules synthesized from this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are routinely used to confirm the structures of quinoline derivatives. For instance, in the synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives, the structures of the synthesized compounds were confirmed using IR, ¹H NMR, ¹³C NMR, and MS. nih.gov The ¹H NMR spectra provide information about the chemical environment of protons, while ¹³C NMR helps in identifying the carbon framework of the molecule. For example, the ¹³C NMR spectra of certain pyrazole (B372694) derivatives of 2-(4-bromophenyl)quinoline (B1270115) revealed signals corresponding to carbonyl groups and the carbons of the pyrazole moiety. nih.gov In another study, the structure of synthesized 2-(4-bromophenyl)quinoline-4-carboxylic acid derivatives was elucidated by ¹H NMR, which showed characteristic signals for the protons of the pyrazole and pyrazolidine (B1218672) moieties. nih.gov

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds, further confirming their identity. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help in determining the elemental composition of a molecule. For example, the characterization of 6-bromo-8-fluoroquinoline-2-carbaldehyde involved HRMS to confirm its molecular formula. rsc.org

The following table summarizes the key spectroscopic data for a selection of this compound derivatives, illustrating the application of these techniques.

| Compound Name | Analytical Method | Key Findings |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives | ¹H NMR, ¹³C NMR | ¹H NMR showed signals for pyrazole and pyrazolidine protons. ¹³C NMR confirmed the presence of carbonyl groups and pyrazole ring carbons. nih.gov |

| 6-Bromo-8-fluoroquinoline-2-carbaldehyde | ¹H NMR, HRMS | ¹H NMR showed characteristic signals for the aldehyde and quinoline protons. HRMS confirmed the molecular formula [C10H5BrFNO+H]+. rsc.org |

| Pyrazole derivative of 2-(4-bromophenyl)quinoline | ¹H NMR, ¹³C NMR | ¹H NMR spectrum showed a singlet signal for the -CH₂ proton of the pyrazole moiety and two singlet signals for exchangeable NH₂ and NH protons. ¹³C NMR revealed three signals corresponding to the carbons of the pyrazole moiety. nih.gov |

| 1-(2-(4-Bromophenyl)quinoline-4-carbonyl)pyrazolidine-3,5-dione | ¹H NMR, ¹³C NMR | ¹H NMR spectra displayed a singlet signal for the CH₂ protons of the pyrazolidine moiety and a singlet for the exchangeable NH proton. ¹³C NMR showed a signal for the CH₂ carbon of the pyrazolidine moiety and two signals for the two carbonyl groups. nih.gov |

| 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine | NMR, MS, IR | These methods are typically used to confirm the identity and purity of the compound. evitachem.com |

| 6-Bromo-8-fluoro-4-methylquinoline | ¹H/¹³C NMR, ¹⁹F NMR | Key signals include aromatic protons (δ 7.5–8.5 ppm), fluorine coupling (¹⁹F NMR, δ -110 to -120 ppm), and methyl groups (δ ~2.5 ppm). |

Crystallographic Studies of Reaction Intermediates and Products

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. While direct crystallographic data for reaction intermediates of this compound are not extensively reported, studies on its derivatives and analogous compounds offer significant insights.

Crystallographic analysis of quinoline derivatives reveals important structural features. For example, studies on related brominated quinolines have shown the planarity of the quinoline core and the presence of intermolecular interactions like C–H⋯π or halogen bonding. In the context of fluoroquinolones, crystal structures of complexes with their target enzyme, DNA gyrase, have revealed the mode of binding. nih.gov These studies show the fluoroquinolone intercalated into the DNA, with the C-7 ring system interacting with the GyrB subunit. nih.gov

Although specific crystallographic data for intermediates directly derived from this compound are limited in the provided search results, the structural analysis of its derivatives is a common practice to confirm their synthesis and understand their properties. For instance, the crystal structures of copper(II) complexes with 8-hydroxyquinoline (B1678124) derivatives have been determined to understand their coordination chemistry. nih.gov

The table below presents a summary of crystallographic insights for related quinoline compounds.

| Compound Type | Technique | Key Structural Insights |

| Brominated Quinolines | X-ray Crystallography | Reveals planarity of the quinoline core and intermolecular interactions such as C–H⋯π or halogen bonding. |

| Fluoroquinolone-Gyrase-DNA Complexes | X-ray Crystallography | The fluoroquinolone molecule intercalates into the DNA at the site of cleavage. The C-7 ring system of the fluoroquinolone interacts with the GyrB subunit of the DNA gyrase enzyme. nih.gov |

| Copper(II) complexes of 8-hydroxyquinoline derivatives | Single Crystal X-ray | Determination of the coordination geometry and bond parameters of the metal complexes. nih.gov |

| Sparfloxacin salts (analogous fluoroquinolone) | X-ray Crystallography | Exhibit planar quinoline ring systems with intramolecular hydrogen bonds stabilizing the carboxamide group. |

Advanced Applications in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Bioactive 4-Bromo-8-fluoroquinoline Analogs

The strategic design and synthesis of analogs based on the this compound core are central to discovering new drugs with improved efficacy and novel mechanisms of action. The presence of both bromo and fluoro substituents on the quinoline (B57606) ring makes this compound a particularly versatile building block for creating diverse and potent bioactive molecules. ossila.com

Quinoline derivatives are well-established as effective Active Pharmaceutical Ingredients (APIs) due to their extensive range of biological activities. nih.govecorfan.org The integration of a quinoline moiety can enhance the physicochemical and pharmacological properties of a molecule. nih.gov Fluoroquinolines, a prominent class of quinoline derivatives, are frequently utilized as APIs, especially in the development of antibiotics. ossila.com The compound this compound serves as a key intermediate in the synthesis of these active quinoline-based drugs. ossila.com The versatility of the quinoline scaffold allows for its incorporation into drugs targeting a multitude of diseases, including malaria, cancer, tuberculosis, and various microbial infections. rsc.orgnih.gov

The development of new drugs often begins with a "lead compound," a chemical starting point for modification and optimization. Quinoline derivatives are frequently used as lead compounds in drug discovery. rsc.org Specifically, this compound, with its multiple functional groups, is an ideal candidate for synthetic methodology studies aimed at creating novel therapeutic agents. ossila.com Its bromo and fluoro groups provide reactive sites for chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the construction of a diverse library of analogs. ossila.com Bromo-fluoroquinoline derivatives have been explicitly identified as lead compounds for developing new antimicrobial agents. evitachem.comsmolecule.com This strategic modification of the quinoline core is a key approach for developing molecules with enhanced therapeutic performance and profound pharmacological properties. nih.gov

Biological Activity Profiling of this compound Derivatives

The pharmacological importance of this compound is realized through the biological activity of its derivatives. These compounds have been investigated for a range of therapeutic applications, with a significant focus on their antimicrobial efficacy.

Derivatives of quinoline are known to possess a broad spectrum of antimicrobial properties. researchgate.net Research has demonstrated their potential as antibacterial, antifungal, and antiviral agents. smolecule.comresearchgate.net For instance, 3-Bromo-8-fluoroquinoline (B2452457), an isomer of the title compound, has shown notable biological activity, including the ability to inhibit pathogenic bacteria, fungi, and the replication of certain viruses. smolecule.com The antiviral activity of quinoline derivatives has been documented against dengue virus, hepatitis B virus, and HIV. nih.govsmolecule.comnih.gov Similarly, antifungal properties have been observed against species like Candida albicans and Aspergillus niger. smolecule.comnih.gov

Fluoroquinolone derivatives are renowned for their broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. nih.govnih.gov However, the efficacy can vary depending on the specific structural modifications of the quinoline scaffold. nih.gov Some derivatives exhibit moderate to good activity against Gram-positive bacteria but weaker activity against Gram-negative strains. nih.gov The C-7 substituent on the quinoline ring is particularly important for determining the potency and spectrum of antimicrobial activity. nih.gov 4-Quinolones are considered mainstays in chemotherapy against infections caused by various pathogens, including Gram-positive cocci. researchgate.netnih.gov

Below is a table summarizing the antibacterial activity of various quinoline derivatives against representative bacterial pathogens.

| Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference(s) |

| Ciprofloxacin-quinazolinone hybrids | High activity against S. aureus & MRSA (MIC = 16 nM for compound 5d) | Weak to moderate activity | nih.gov |

| Sarafloxacin-quinazolinone hybrids | Potent against S. aureus & MRSA (MIC = 0.125 µM for compound 5i) | Weak to moderate activity | nih.gov |

| 2-phenyl-quinoline-4-carboxylic acids | Active against S. aureus, B. subtilis | Active against E. coli, P. aeruginosa | nih.gov |

| 3-Bromo-8-fluoroquinoline | Inhibits Staphylococcus aureus | Inhibits Escherichia coli, Pseudomonas aeruginosa | smolecule.com |

| 8-hydroxyquinoline (B1678124) hybrids | Potent against Staphylococcus aureus (MIC = 0.0625 mg/mL) | Active against K. pneumoniae, P. aeruginosa, Enterobacter spp. | nih.gov |

MIC = Minimum Inhibitory Concentration

A critical area of research is the development of agents effective against drug-resistant bacteria, a growing global health threat. nih.gov Derivatives of this compound are being explored for their potential to combat these challenging pathogens.

Methicillin-resistant Staphylococcus aureus (MRSA): MRSA infections are a significant concern, and new antibacterial agents are urgently needed. nih.govresearchgate.net Numerous studies have focused on synthesizing quinoline derivatives with potent anti-MRSA activity. nih.gov Hybrids of fluoroquinolones with other chemical moieties have yielded compounds with significantly improved potency compared to existing drugs. nih.gov For example, a ciprofloxacin (B1669076) derivative incorporating a 2-methylquinazolin-4(3H)-one group was found to be 60 times more active than ciprofloxacin against MRSA. nih.gov

Mycobacteria: Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from an infectious agent, exacerbated by the rise of multidrug-resistant (MDR-TB) strains. nih.gov Fluoroquinolones are critical second-line drugs for treating MDR-TB. nih.govtandfonline.comunil.ch Research into the structure-activity relationship of these compounds has shown that substituents at the C-8 position of the quinoline ring can significantly enhance antimycobacterial activity. asm.org Specifically, a C-8-bromo substituent was found to increase both the bacteriostatic and lethal activities against a gyrase-mutant (resistant) strain of M. bovis BCG, a surrogate for M. tuberculosis. asm.orgresearchgate.net This finding underscores the potential of derivatives from this compound in developing more effective treatments for resistant tuberculosis. asm.org

The table below highlights the efficacy of selected quinoline derivatives against these resistant strains.

| Derivative/Compound | Target Organism | Activity/Potency (MIC) | Reference(s) |

| Ciprofloxacin-derivative (5d) | MRSA | 16 nM | nih.gov |

| Levofloxacin-based derivative (25) | MRSA | 1 µg/mL | nih.gov |

| Ciprofloxacin-derivative (1) | MRSA (ATCC33591) | 8 µg/mL | nih.gov |

| C-8-bromo fluoroquinolone | M. bovis BCG (gyrA mutant) | Increased bacteriostatic and lethal activity | asm.orgresearchgate.net |

| Fluoroquinolone (47a) | M. tuberculosis H37Rv | 0.16 µM | tandfonline.com |

| IMB-070593 derivative (19l) | M. tuberculosis H37Rv | 0.125 µg/mL | mdpi.com |

MIC = Minimum Inhibitory Concentration

Anticancer Potential and Cytotoxicity Assessments

The quinoline framework is a foundational element in the design of novel anticancer drugs. bohrium.com Derivatives of this scaffold have shown potent efficacy against a variety of cancer cell lines, including breast, colon, lung, and renal cancer. arabjchem.orgbohrium.com The anticancer effects of quinoline-based compounds are often achieved through various mechanisms, including the induction of apoptosis and cell cycle arrest. bohrium.com

The specific halogenation pattern of this compound is critical to its potential cytotoxic profile. Substitutions at the C-8 position of the quinoline ring are known to influence biological activity. For instance, some C-8 substituted fluoroquinolones have shown enhanced activity against various bacteria. nih.govresearchgate.net In the context of anticancer research, different halogen substitutions can have varied effects. While some halogenated quinolines exhibit potent cytotoxicity, a study of levofloxacin (B1675101) analogues found that substitution with a 4-bromo group abolished the compound's cytotoxic effects against the MCF-7 cell line. nih.gov Conversely, other research has identified bromo-substituted quinolines and quinazolines with significant cytotoxic activities. neuroquantology.comnih.gov For example, compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) was the most potent derivative among a tested series, exhibiting notable cytotoxicity against a panel of cancer cell lines. nih.gov

Below is a table summarizing the cytotoxic activity of selected bromo- and fluoro-substituted quinoline-related compounds against various cancer cell lines.

| Compound Name/Class | Cancer Cell Line(s) | Observed Activity (IC50/GI50) | Reference(s) |

| LVX derivative 17h (4-fluoro) | MCF-7 | IC50: 1.69 µM | nih.gov |

| LVX derivative 17h (4-fluoro) | A549 | IC50: 2.62 µM | nih.gov |

| LVX derivative 17h (4-fluoro) | SKOV3 | IC50: 1.92 µM | nih.gov |

| LVX derivative with 4-bromo group | MCF-7 | Abolished cytotoxicity | nih.gov |

| 5-Bromo-6,8-dimethoxy-quinoline | HT29, A549, Hep3B, HeLa, MCF-7 | Excellent cytotoxicity | neuroquantology.com |

| Compound 6e | MCF-7 | IC50: 168.78 µM | nih.gov |

Enzyme Inhibition Studies and Target Identification

Quinolines and particularly fluoroquinolones are well-established inhibitors of several critical enzymes. arabjchem.org Their primary targets in bacteria are the type II topoisomerases: DNA gyrase and topoisomerase IV. mdpi.commdpi.com In eukaryotic cells, they have been shown to inhibit the analogous enzyme, topoisomerase II, which is a validated target for many clinically used anticancer drugs like doxorubicin (B1662922) and etoposide. iiarjournals.orgtandfonline.com This inhibition of topoisomerase II is a key mechanism behind the antiproliferative activity of certain fluoroquinolones against cancer cells. tandfonline.com

Beyond topoisomerases, quinoline derivatives have been designed to inhibit a range of other enzymes implicated in cancer progression, such as protein kinases. arabjchem.orgekb.eg Kinases like tyrosine kinases, cyclin-dependent kinases (CDKs), and VEGFR are crucial for cell signaling, proliferation, and angiogenesis, making them prime targets for anticancer therapies. arabjchem.orgekb.egresearchcommons.org The structural features of this compound make it a candidate scaffold for developing inhibitors against these enzyme families. For instance, a study of quinazoline (B50416) derivatives identified a bromo- and fluoro-substituted compound as a selective inhibitor of Aurora A kinase, a protein that plays a key role in cell cycle regulation. nih.gov

Mechanistic Studies of Biological Action

Binding Interactions with Biological Macromolecules and Receptors

The primary binding interaction for this compound, as a member of the fluoroquinolone class, is with the DNA-enzyme covalent complex of DNA gyrase or topoisomerase IV. oup.comnih.gov The quinolone molecule itself binds reversibly to this complex through a combination of interactions, including intercalation into the cleaved DNA and contacts with amino acid residues of the enzyme. nih.govnih.gov Specifically, X-ray crystallography has shown that fluoroquinolones stack between the DNA base pairs at the cleavage site. nih.gov This binding stabilizes the cleaved or "cleavage" complex, preventing the enzyme from resealing the DNA break and completing its catalytic cycle. mdpi.comnih.gov This trapped complex is the molecular lesion that blocks DNA replication and transcription. nih.gov

Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

The DNA damage caused by the stabilization of topoisomerase-DNA complexes is a powerful trigger for programmed cell death (apoptosis). nih.gov In cancer cells, fluoroquinolone derivatives have been shown to induce apoptosis through the intrinsic pathway. nih.govtandfonline.com This is often characterized by an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and the subsequent activation of caspases, such as caspase-3 and caspase-9. nih.gov

In addition to apoptosis, these compounds can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. bohrium.comnih.gov Depending on the specific compound and cell type, arrest can occur at different phases. For example, some ciprofloxacin derivatives cause arrest in the S/G2 phase, while others induce a G2/M phase arrest. iiarjournals.orgtandfonline.com This cell cycle blockade is often mediated by the modulation of key regulatory proteins like p53, p21, and various cyclins and cyclin-dependent kinases (CDKs). iiarjournals.orgiiarjournals.org For instance, one study showed that a ciprofloxacin derivative induced G2/M arrest in HCT116 cells by up-regulating p53 and down-regulating p21. iiarjournals.orgiiarjournals.org

The table below details the cellular mechanisms observed for some related fluoroquinolone derivatives.

| Compound/Derivative | Cell Line | Cellular Effect | Molecular Mechanism | Reference(s) |

| Moxifloxacin (MXF) derivative 13g | MCF-7 | Cell arrest at G1/S, Apoptosis | Increased Bax/Bcl-2 ratio, increased caspase-8 and -9 | nih.gov |

| Ciprofloxacin (CP) | General | S/G2 phase arrest | - | tandfonline.com |

| Ciprofloxacin derivative | HCT116 | G2/M phase arrest, Apoptosis | Upregulation of p53 and Bax, downregulation of Bcl-2 and p21 | iiarjournals.orgiiarjournals.org |

| Compound 6e | MCF-7 | G1 phase arrest, Apoptosis | - | nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The strategic placement of substituents on the quinoline core is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's biological activity. For this compound, the interplay between the bromine and fluorine atoms, as well as the potential for further substitution at other positions, creates a rich landscape for structure-activity relationship (SAR) studies. These investigations are crucial for optimizing the compound's efficacy, selectivity, and pharmacokinetic profile.

The presence and position of halogen atoms on the quinoline scaffold profoundly influence the molecule's physicochemical properties and, consequently, its pharmacological effects. ump.edu.pl In this compound, the dual halogenation is a key determinant of its biological potential.

Fluorine (F) at C-8: The fluorine atom at the C-8 position is a common feature in many potent quinoline-based drugs. ossila.com Its high electronegativity can alter the charge distribution across the aromatic system, potentially influencing how the molecule interacts with its biological target. nih.gov For instance, incorporating a fluorine atom into aza-aromatic compounds is a known strategy to enhance biological activity. researchgate.net In some contexts, a C-8 substituent can significantly alter both antimicrobial activity and binding to the target enzyme. nih.gov Specifically, 8-fluoroquinoline (B1294397) derivatives have demonstrated effectiveness as agricultural chemicals against insects, nematodes, and mites. ossila.com

Bromine (Br) at C-4: The bromine atom at the C-4 position also plays a critical role. Bromination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and improve bioavailability. The introduction of a bromine atom can favorably affect drug-target interactions through the formation of halogen bonds, which are specific non-covalent interactions. ump.edu.pl This can lead to increased therapeutic activity and a longer duration of action. ump.edu.pl In some quinoline derivatives, a C-8 bromo moiety was found to be less active in enhancing lethal action against mycobacteria compared to a C-8 methoxy (B1213986) group, highlighting the specific and sometimes unpredictable effects of halogen substitution. asm.org

The combination of bromine and fluorine in this compound results in a unique electronic and steric profile. This dual halogenation can enhance binding affinity to specific enzymes or receptors, allowing the molecule to act as an inhibitor or modulator of biological pathways.

SAR studies on quinoline and fluoroquinolone analogs have established that nearly every position on the bicyclic core can be modified to modulate biological activity. nih.gov These findings provide a roadmap for designing novel this compound derivatives with improved efficacy. rsc.org

N-1 Position: The substituent at the N-1 position is crucial for the activity of many quinolone antibiotics. Modifications here can significantly influence the compound's spectrum of activity and potency. For example, the introduction of bulky or aromatic groups at N-1 has been shown to be critical for enhancing the anti-HIV-1 integrase activity of certain quinolone derivatives. rsc.org

C-2 Position: While the parent compound has a hydrogen at C-2, introducing substituents at this position can be synthetically challenging but rewarding. Modifications can alter the molecule's interaction with target enzymes. researchgate.net

C-3 Position: The C-3 position in fluoroquinolones typically bears a carboxylic acid group, which is essential for binding to DNA gyrase. nih.gov While this compound lacks this group, the position is a prime candidate for introducing other functional groups to explore different biological targets or to create novel antibacterial agents. Adding a fluorine substituent at the C-3 position in some quinolin-2(1H)-one scaffolds led to a 4- to 8-fold improvement in Minimum Inhibitory Concentrations (MICs) against several bacteria. sgul.ac.uk

C-5 Position: Substitution at the C-5 position can influence potency and physicochemical properties. For instance, in a series of 4-aminoquinoline-3-carboxamides, a 5-F substitution resulted in a 6-fold increase in potency against Bruton's tyrosine kinase (BTK). acs.org

C-7 Position: The C-7 position is one of the most successfully modified positions in the development of fluoroquinolone antibiotics. researchgate.net The nature of the substituent at C-7 profoundly affects the antibacterial spectrum, potency, and cell permeability. researchgate.net Typically, nitrogen-containing heterocyclic moieties like piperazine (B1678402) or pyrrolidine (B122466) are introduced here to enhance antibacterial activity. nih.govsgul.ac.uk

C-8 Position: The C-8 position, already occupied by fluorine in the parent compound, is known to influence activity and toxicity. nih.govasm.org Replacing the fluorine with other groups, such as a methoxy (OMe) group, has been shown to increase fluoroquinolone lethality against certain bacterial mutants and reduce the selection of resistant strains. asm.org

The table below summarizes the general impact of substituents at various positions on the quinoline core, based on extensive research in the field.

| Position | Common Substituents | General Impact on Biological Efficacy | Reference |

| N-1 | Cyclopropyl, Ethyl, Aryl groups | Influences potency, spectrum of activity, and target interaction. Crucial for anti-gyrase activity. | nih.govrsc.org |

| C-2 | Methyl, Heteroaryl groups | Can modulate cytotoxicity and target interaction. | researchgate.netontosight.ai |

| C-3 | Carboxylic acid, Heterocyclic moieties | Essential for DNA gyrase binding in fluoroquinolones; modification allows for new biological targets. | nih.govsgul.ac.uk |

| C-5 | Fluorine, Amino groups | Can improve potency and modulate physicochemical properties like solubility. | rsc.orgacs.org |

| C-7 | Piperazine, Pyrrolidine rings | Significantly impacts antibacterial spectrum, potency, and pharmacokinetic properties. | sgul.ac.ukresearchgate.net |

| C-8 | Fluorine, Methoxy, Chlorine | Affects antibacterial potency, phototoxicity, and resistance selection. | nih.govasm.org |

Structural modifications to the this compound scaffold are a key strategy to optimize its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. nih.gov The goal is to improve absorption, distribution, metabolism, and excretion (ADME) properties while enhancing the compound's interaction with its biological target. nih.govcymitquimica.com

Pharmacokinetics (PK): The lipophilicity conferred by the bromine atom and the polarity influenced by the fluorine atom are starting points for PK modulation. ontosight.aimdpi.com For example, introducing hydrophilic groups, such as a hydroxyl group, can alter solubility, which is a critical factor for oral bioavailability. ontosight.ai Studies on other quinolines have shown that converting ester derivatives to their corresponding carboxylic acids can enhance antibacterial activity, likely due to improved target interaction and altered PK. mdpi.com The success of fluoroquinolones is partly attributed to their excellent bioavailability and favorable pharmacokinetic properties, which are fine-tuned by the substituents at the N-1 and C-7 positions. nih.gov

Pharmacodynamics (PD): The pharmacodynamic properties are directly linked to the SAR principles discussed previously. The introduction of specific functional groups is intended to maximize the affinity and residence time of the drug at its target site. For fluoroquinolones, the C-3 carboxylic acid and the C-4 keto group are essential for binding to the DNA-gyrase complex. mdpi.com For derivatives of this compound, the PD will depend on the chosen biological target and the specific interactions that can be formed by the halogen atoms and any additional substituents. For instance, modifying the C-8 position from a hydrogen to a methoxy group has been shown to enhance the lethal action of fluoroquinolones, a key PD parameter. asm.org

To understand the unique potential of this compound, it is useful to compare it with other structurally related halogenated quinolines. The type and position of the halogen substituents create distinct chemical properties and biological activity profiles.

The following table provides a comparative analysis:

| Compound Name | Key Structural Features | Known Biological/Chemical Properties | Reference |

| This compound | Bromo at C-4, Fluoro at C-8 | Intermediate for APIs; potential antimicrobial and agrochemical applications. Dual halogenation offers multiple reaction sites. | ossila.com |

| 5-Bromo-3-fluoroquinoline | Bromo at C-5, Fluoro at C-3 | Halogen positions influence lipophilicity and interaction with biological targets. Used as an intermediate in organic synthesis. | mdpi.com |

| 7-Bromo-6-fluoroquinolin-4-ol | Bromo at C-7, Fluoro at C-6, Hydroxyl at C-4 | Halogens enhance binding affinity. Investigated for antibacterial and antiviral activities. The hydroxyl group adds a hydrophilic character. | |

| 8-Bromo-4-chloro-6-fluoro-3-iodoquinoline | Polyhalogenated (Br, Cl, F, I) | Serves as a building block for therapeutic agents (antimalarial, antibacterial). Multiple halogens increase lipophilicity and potential for target binding. |

This comparison illustrates that while all are halogenated quinolines, the specific substitution pattern of this compound provides a distinct platform for developing new chemical entities.

Pharmacological Modalities and Combination Therapies

Beyond its intrinsic activity, the therapeutic potential of this compound derivatives can be amplified through combination therapies. This approach can lead to synergistic effects, broaden the spectrum of activity, and combat the development of drug resistance.

The combination of quinolone antibiotics with other classes of antimicrobial agents is a well-explored strategy to enhance efficacy, particularly against resistant bacterial strains. biointerfaceresearch.com While specific studies on this compound are not widely documented, the principles derived from fluoroquinolone research are highly applicable.

Mechanisms of Synergy: Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. nih.gov This can happen through various mechanisms, such as one agent increasing the uptake of the other, inhibiting a resistance mechanism (like efflux pumps), or targeting different steps in the same essential pathway. nih.govfrontiersin.org

Potential Combinations: Research on established fluoroquinolones like ciprofloxacin has shown synergistic or beneficial interactions with several classes of antibiotics:

Aminoglycosides: Combinations of some furanone derivatives with aminoglycosides (e.g., amikacin, gentamicin) have demonstrated strong synergy against S. aureus. While different in structure, this highlights a potential avenue for quinoline derivatives. However, against Pseudomonas aeruginosa, quinolone-aminoglycoside combinations have rarely shown synergy. biointerfaceresearch.com

β-Lactams: Synergy between ciprofloxacin and antipseudomonal penicillins has been reported for a significant percentage of P. aeruginosa isolates. biointerfaceresearch.com

Rifampin: The combination of ciprofloxacin and rifampin has proven superior to single-agent therapy in animal models of Staphylococcus aureus osteomyelitis. biointerfaceresearch.com

Fosfomycin (B1673569): A synergistic effect has been noted between ciprofloxacin and fosfomycin against P. aeruginosa. biointerfaceresearch.com

The investigation into combining novel this compound derivatives with these and other antimicrobial agents could yield potent new therapies for difficult-to-treat infections. frontiersin.org Such combinations could potentially lower the required dose of each agent, thereby reducing dose-related toxicity. nih.gov

Advanced Materials Science and Sensing Applications

Integration into Functional Materials

As a versatile chemical precursor, 4-Bromo-8-fluoroquinoline is instrumental in the synthesis of larger, more complex molecules designed for specific functions in materials science. Its reactivity allows for its incorporation into a variety of organic functional materials.

This compound serves as a useful intermediate for the synthesis of organic dyes used in dye-sensitized solar cells (DSSCs). scispace.com While specific performance data for DSSCs incorporating dyes derived directly from this compound is not widely available in public literature, the broader class of quinoline-based dyes has been investigated for this purpose. The quinoline (B57606) moiety can act as a π-conjugated bridge in donor-π-acceptor (D-π-A) dyes, which are central to the functioning of DSSCs. The bromine and fluorine substituents on the quinoline ring can be used to fine-tune the electronic properties of the dye, potentially enhancing light absorption and charge transfer processes, which are critical for high power conversion efficiencies.

No specific performance data for DSSCs using this compound was found in the searched literature.

Detailed research findings on the specific efficiency of OLEDs utilizing this compound were not available in the provided search results.

Role in Advanced Sensing Technologies

The quinoline ring system is a well-established platform for the development of chemical sensors. The introduction of bromo and fluoro substituents, as seen in this compound, can enhance the sensitivity and selectivity of these sensors.

This compound has been noted for its potential to enhance the fluorescent signal of a cyclobarbital molecularly imprinted polymer (MIP) for electrochemical sensing. scispace.comossila.com In this application, the quinoline derivative likely acts as a signaling unit, where its interaction with the analyte, captured by the MIP, leads to a measurable change in the electrochemical signal. The high sensitivity of electrochemical sensors makes them suitable for detecting trace amounts of various substances. While the specific mechanism and performance metrics of a cyclobarbital sensor using this compound are not detailed in the available literature, the principle highlights its utility in designing sophisticated electrochemical sensing platforms.

Table 1: General Characteristics of Fluoroquinolone Electrochemical Sensors

| Sensor Type | Analyte | Detection Limit (LOD) | Reference |

| Amperometric Magneto-Immunosensor | Fluoroquinolone Antibiotics | 0.009 µg/L (for ciprofloxacin) | mdpi.com |

| Boron-Doped Diamond Electrode | Levofloxacin (B1675101) | 1.0 x 10⁻⁶ M | jfda-online.com |

| BDD-MXene Electrode | Levofloxacin | 3.90 x 10⁻⁷ M | jfda-online.com |

| Aptamer-Based Fluorescent Biosensor | Ofloxacin | 0.61 nM | mdpi.com |

This table presents data for various fluoroquinolone sensors to illustrate typical performance, as specific data for a this compound-based sensor was not available.